ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.05791 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multifunctional Synthesis and Structural Analysis
Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, a group including the specified compound, are synthesized using a multifunctional three-component protocol. This method, developed by Kumar et al. (2014), produces good yields and is analyzed by various spectroscopic techniques, offering insights into its structural properties (Kumar et al., 2014).
Theoretical Characterization and Supra-Molecular Assemblies
Chowhan et al. (2020) conducted a theoretical characterization of similar pyran derivatives using Density Functional Theory (DFT). This study explores the supra-molecular assemblies formed in the solid state of these compounds, highlighting unconventional π–hole interactions and classical H-bonds (Chowhan et al., 2020).
Reaction with Nucleophilic Reagents
Harb et al. (1989) explored the reaction of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents. This study contributes to understanding the chemical behavior and potential applications of these compounds in synthesizing diverse derivatives (Harb et al., 1989).
Ultrasound-Assisted Synthesis
Kumbhani et al. (2022) demonstrated the ultrasound-assisted synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. This study highlights the importance of novel synthesis methods that are economically and environmentally friendly (Kumbhani et al., 2022).
Application in Acid Corrosion Inhibition
Saranya et al. (2020) investigated pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, as corrosion inhibitors for mild steel in acidic solutions. This research suggests potential industrial applications in corrosion mitigation (Saranya et al., 2020).
Antimicrobial and Antioxidant Activities
Ghashang et al. (2013) synthesized ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, related to the compound , and evaluated their in vitro antimicrobial activity. This highlights the potential biomedical applications of these compounds (Ghashang et al., 2013)
Properties
IUPAC Name |
ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-6-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-7-5-8-12(19)9-11/h5,7-9,15H,3-4,6,21H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAGNGKUCZEBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Br)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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